molecular formula C15H14O4S B6409113 5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261935-41-4

5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409113
CAS RN: 1261935-41-4
M. Wt: 290.3 g/mol
InChI Key: QVXOMUFZAPSDEW-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid, commonly referred to as 5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid, is a widely used organic compound in the research and development of various scientific applications. It is an aromatic carboxylic acid, which has a molecular weight of 206.27 g/mol. The compound has a distinct yellowish-brown color and a melting point of approximately 140-142°C. It is widely used in various fields of science, such as biochemistry, pharmaceuticals, and materials science.

Scientific Research Applications

5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of other organic compounds, such as polymers and surfactants. Additionally, the compound has been used in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and indoles.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of a variety of organic compounds. Additionally, the compound has been shown to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid are not yet fully understood. However, the compound has been shown to have anti-inflammatory, anti-oxidant, and anti-allergic properties. Additionally, the compound has been shown to possess anti-cancer activity, as well as the ability to inhibit the growth of certain microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid for laboratory experiments include its low cost, high solubility, and ease of synthesis. Additionally, the compound has a wide range of applications and is relatively stable in the presence of light and heat. The main limitation of using this compound is its potential toxicity, which can be minimized by using appropriate safety measures.

Future Directions

The potential future directions for 5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of the compound and its potential toxicity are warranted. Additionally, further studies into the compound’s potential use as a drug delivery system and its ability to interact with various proteins and enzymes could provide valuable insights into its potential therapeutic applications. Finally, further research into its potential use as a food preservative and its ability to interact with various molecules could provide valuable insights into its potential applications in the food industry.

Synthesis Methods

The synthesis of 5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid is typically achieved through the reaction of 3-methylsulfonylphenol with methyl iodide. In this reaction, the 3-methylsulfonylphenol is treated with methyl iodide and heated to a temperature of 140-145°C. The reaction is then quenched and the product is isolated and purified through recrystallization.

properties

IUPAC Name

5-methyl-2-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-10-6-7-13(14(8-10)15(16)17)11-4-3-5-12(9-11)20(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXOMUFZAPSDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691611
Record name 3'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(3-methylsulfonylphenyl)benzoic acid

CAS RN

1261935-41-4
Record name 3'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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